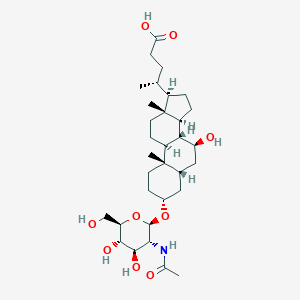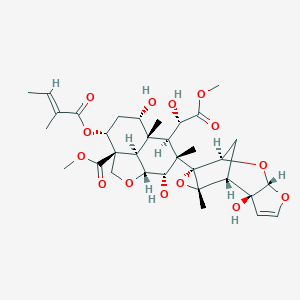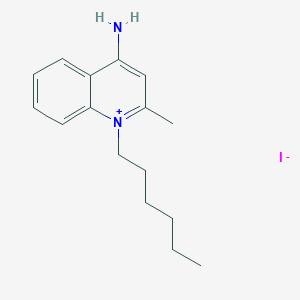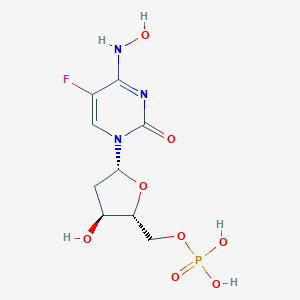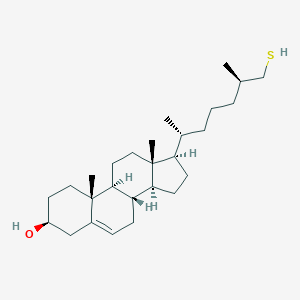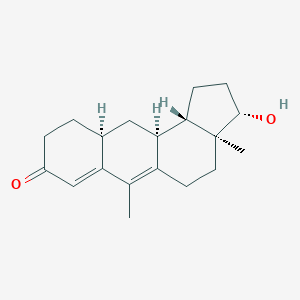
C-2 Triptofordin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-2 Triptofordin is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is derived from tryptophan, an essential amino acid, and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antiviral Activity
- Antiviral Properties: C-2 Triptofordin demonstrated selective activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) in vitro. It showed moderate virucidal activity against several enveloped viruses, including HSV-1, HCMV, measles virus, and influenza A virus. The compound appears to suppress viral protein synthesis in infected cells, particularly impacting the translation of immediate early genes of HSV-1 (Hayashi, Hayashi, Ujita, & Takaishi, 1996).
Immunological Effects
- Inhibition of IL-12/IL-23 in Antigen-Presenting Cells: C-2 Triptofordin's immunomodulatory effects were observed through the inhibition of IL-12 and IL-23 expression in antigen-presenting cells. This inhibition occurs at the transcriptional level and involves targeting the CCAAT/enhancer-binding protein-α (C/EBPα), which is involved in the immunological response in autoimmune diseases (Zhang & Ma, 2010).
Anti-inflammatory and Immunomodulatory Properties
- Suppression of Inflammation: C-2 Triptofordin has been found to inhibit nitric oxide production and suppress inducible nitric oxide synthase expression in inflammation models, acting through blockade of NF-kappa B and JNK activation (Kim et al., 2004).
Neuroprotection and Alzheimer's Disease
- Neuroprotective Effects: The compound has shown potential in protecting neural cells by inhibiting CXCR2 activity. This includes a reduction in amyloid-β production, a key factor in Alzheimer's disease (Wang et al., 2012).
Cardioprotection
- Cardioprotective Effects in Myocardial Remodeling: Triptofordin exhibits cardioprotective effects, particularly in cases of chronic pressure-overloaded hearts. Its mechanism involves inhibiting the NLRP3 inflammasome expression and inflammatory mediators, thereby preventing myocardial fibrosis and improving cardiac function (Li et al., 2017).
Cancer Research
- Antitumor Activities: C-2 Triptofordin has been associated with various antitumor activities, including inducing cell apoptosis and inhibiting angiogenesis. It targets multiple pathways and mechanisms, making it a subject of interest in cancer research (He et al., 2010).
Propriétés
Numéro CAS |
111514-63-7 |
|---|---|
Nom du produit |
C-2 Triptofordin |
Formule moléculaire |
C8 H12 N4 O |
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
[(2R,4R,5S,6R,7S,8R,9R,12R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate |
InChI |
InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1 |
Clé InChI |
FOIOSVGAFMLLDU-QGCFOTDLSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H](C[C@@](C23[C@]1([C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
SMILES |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
SMILES canonique |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Synonymes |
C-2 triptofordin triptofordin C 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
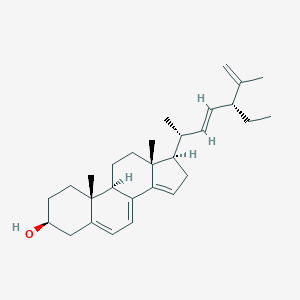

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
